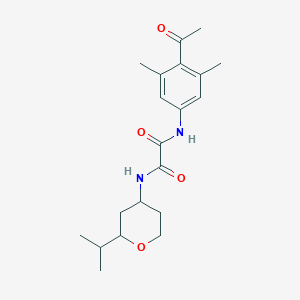
N'-(4-acetyl-3,5-dimethylphenyl)-N-(2-propan-2-yloxan-4-yl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-acetyl-3,5-dimethylphenyl)-N-(2-propan-2-yloxan-4-yl)oxamide, commonly known as ADOX, is a chemical compound that has been extensively studied in scientific research. ADOX is a small molecule inhibitor that is known to have potential therapeutic applications in cancer treatment.
Mécanisme D'action
ADOX inhibits ribonucleotide reductase by binding to the active site of the enzyme. ADOX forms a complex with the enzyme, which prevents the enzyme from converting ribonucleotides to deoxyribonucleotides. This inhibition ultimately leads to a decrease in the production of deoxyribonucleotides, which are required for DNA replication. This inhibition ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects
ADOX has been shown to have potent anti-cancer activity in vitro and in vivo. ADOX has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. ADOX has also been shown to have synergistic effects with other chemotherapeutic agents, such as gemcitabine and cisplatin.
Avantages Et Limitations Des Expériences En Laboratoire
ADOX has several advantages for lab experiments. ADOX is a small molecule inhibitor that is easy to synthesize and purify. ADOX has also been extensively studied for its potential therapeutic applications in cancer treatment. However, ADOX also has some limitations for lab experiments. ADOX has poor solubility in water, which can make it difficult to use in certain assays. ADOX also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of ADOX. One potential direction is the development of more potent and selective inhibitors of ribonucleotide reductase. Another potential direction is the development of more effective drug delivery systems for ADOX. Finally, further studies are needed to determine the potential therapeutic applications of ADOX in other diseases, such as viral infections and autoimmune disorders.
Conclusion
In conclusion, ADOX is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. ADOX inhibits ribonucleotide reductase, which is essential for DNA synthesis. Inhibition of ribonucleotide reductase leads to a decrease in the production of deoxyribonucleotides, which are required for DNA replication. This inhibition ultimately leads to cell death in cancer cells. ADOX has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of ADOX, including the development of more potent and selective inhibitors of ribonucleotide reductase and the development of more effective drug delivery systems.
Méthodes De Synthèse
The synthesis of ADOX involves the reaction of 4-acetyl-3,5-dimethylphenylhydrazine with 2-propan-2-yloxan-4-yl isocyanate. The reaction yields ADOX as a white solid with a melting point of 234-236°C. The purity of ADOX can be determined using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
ADOX has been extensively studied for its potential therapeutic applications in cancer treatment. ADOX is known to inhibit the enzyme ribonucleotide reductase, which is essential for DNA synthesis. Inhibition of ribonucleotide reductase leads to a decrease in the production of deoxyribonucleotides, which are required for DNA replication. This inhibition ultimately leads to cell death in cancer cells.
Propriétés
IUPAC Name |
N'-(4-acetyl-3,5-dimethylphenyl)-N-(2-propan-2-yloxan-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-11(2)17-10-15(6-7-26-17)21-19(24)20(25)22-16-8-12(3)18(14(5)23)13(4)9-16/h8-9,11,15,17H,6-7,10H2,1-5H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUVIMVICZVMCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)C)NC(=O)C(=O)NC2CCOC(C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-acetyl-3,5-dimethylphenyl)-N-(2-propan-2-yloxan-4-yl)oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[[3-(4-methylpiperazin-1-yl)pyrrolidine-1-carbonyl]amino]naphthalene-1-carboxylate](/img/structure/B7436915.png)
![5-tert-butyl-N-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-1H-imidazole-4-carboxamide](/img/structure/B7436916.png)
![6-[1-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B7436924.png)

![3-(difluoromethyl)-N,1-dimethyl-N-[(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7436945.png)
![1-[1-(4-Tert-butyl-1,3-thiazol-2-yl)ethyl]-3-(1,2-thiazol-5-yl)urea](/img/structure/B7436949.png)
![3-[[5-(Trifluoromethyl)pyridin-2-yl]carbamoylamino]butanamide](/img/structure/B7436957.png)
![3-fluoro-4-morpholin-4-yl-N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]benzamide](/img/structure/B7436964.png)
![N-ethyl-4-[(1-hydroxy-2-methylbutan-2-yl)carbamoylamino]-5-methylthiophene-2-carboxamide](/img/structure/B7436976.png)
![[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7436980.png)
![1-[1-(1,3-Dihydroxypropan-2-yl)-2-methylbenzimidazol-5-yl]-3-(3-fluoro-5-methylphenyl)urea](/img/structure/B7436983.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(3-methoxythiolan-3-yl)methanone](/img/structure/B7436993.png)
![N-[(5-hydroxy-1-methyl-4-oxopyridin-2-yl)methyl]-4-propan-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7436997.png)
![1-[5-[3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carbonyl]-2-phenyl-3,4-dihydropyrazol-3-yl]ethanone](/img/structure/B7437010.png)